Cas no 519050-83-0 (2-(2-methylcyclohexyl)oxyacetic acid)
2-(2-Methylcyclohexyl)oxyacetic acid is a cycloalkyl-substituted acetic acid derivative characterized by its unique structural features, including a 2-methylcyclohexyl ether moiety. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the preparation of more complex molecules, particularly in pharmaceutical and agrochemical applications. The presence of the methylcyclohexyl group enhances lipophilicity, which may influence solubility and reactivity profiles. Its carboxylic acid functionality allows for further derivatization, enabling the synthesis of esters, amides, or other derivatives. The compound's stability under standard conditions and well-defined reactivity make it a versatile building block for research and industrial processes requiring tailored cycloalkyl ether-acetic acid frameworks.
519050-83-0 structure
Product Name:2-(2-methylcyclohexyl)oxyacetic acid
CAS No:519050-83-0
MF:C9H16O3
MW:172.221543312073
CID:3340671
PubChem ID:23423116
Update Time:2025-05-28
2-(2-methylcyclohexyl)oxyacetic acid Chemical and Physical Properties
Names and Identifiers
-
- ACETIC ACID, [(2-METHYLCYCLOHEXYL)OXY]-
- AKOS016903988
- 2-((2-Methylcyclohexyl)oxy)acetic acid
- 2-[(2-methylcyclohexyl)oxy]aceticacid
- SCHEMBL6744618
- UVA05083
- 2-(2-methylcyclohexyl)oxyacetic acid
- EN300-76026
- AKOS000193779
- [(2-methylcyclohexyl)oxy]acetic acid
- 519050-83-0
- Z316259180
- G37644
- 977-894-2
- 2-[(2-methylcyclohexyl)oxy]acetic acid
-
- Inchi: 1S/C9H16O3/c1-7-4-2-3-5-8(7)12-6-9(10)11/h7-8H,2-6H2,1H3,(H,10,11)
- InChI Key: BASUHQLZULYDMP-UHFFFAOYSA-N
- SMILES: O(CC(=O)O)C1CCCCC1C
Computed Properties
- Exact Mass: 172.109944368g/mol
- Monoisotopic Mass: 172.109944368g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 156
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 46.5Ų
2-(2-methylcyclohexyl)oxyacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B498388-25mg |
2-[(2-methylcyclohexyl)oxy]acetic acid |
519050-83-0 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B498388-50mg |
2-[(2-methylcyclohexyl)oxy]acetic acid |
519050-83-0 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B498388-250mg |
2-[(2-methylcyclohexyl)oxy]acetic acid |
519050-83-0 | 250mg |
$ 275.00 | 2022-06-07 | ||
| Enamine | EN300-76026-0.05g |
2-[(2-methylcyclohexyl)oxy]acetic acid |
519050-83-0 | 95.0% | 0.05g |
$45.0 | 2025-02-20 | |
| Enamine | EN300-76026-0.1g |
2-[(2-methylcyclohexyl)oxy]acetic acid |
519050-83-0 | 95.0% | 0.1g |
$67.0 | 2025-02-20 | |
| Enamine | EN300-76026-0.25g |
2-[(2-methylcyclohexyl)oxy]acetic acid |
519050-83-0 | 95.0% | 0.25g |
$96.0 | 2025-02-20 | |
| Enamine | EN300-76026-0.5g |
2-[(2-methylcyclohexyl)oxy]acetic acid |
519050-83-0 | 95.0% | 0.5g |
$151.0 | 2025-02-20 | |
| Enamine | EN300-76026-1.0g |
2-[(2-methylcyclohexyl)oxy]acetic acid |
519050-83-0 | 95.0% | 1.0g |
$193.0 | 2025-02-20 | |
| Enamine | EN300-76026-2.5g |
2-[(2-methylcyclohexyl)oxy]acetic acid |
519050-83-0 | 95.0% | 2.5g |
$378.0 | 2025-02-20 | |
| Enamine | EN300-76026-5.0g |
2-[(2-methylcyclohexyl)oxy]acetic acid |
519050-83-0 | 95.0% | 5.0g |
$556.0 | 2025-02-20 |
2-(2-methylcyclohexyl)oxyacetic acid Related Literature
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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